4,4'-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine
Overview
Description
4,4'-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine: is a complex organic compound featuring a bis(pyridin-4-yloxy)methyl group attached to a propane-1,3-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine typically involves multi-step organic reactions. One common approach is the stepwise formation of the bis(pyridin-4-yloxy)methyl group followed by its attachment to the propane-1,3-diyl backbone. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine rings can be oxidized to form pyridine N-oxides.
Reduction: : Reduction reactions can be performed on the pyridine rings to produce reduced derivatives.
Substitution: : Substitution reactions can occur at the pyridine nitrogen atoms, leading to the formation of different substituted pyridines.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Pyridine N-oxides.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted pyridines with different functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: : Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: : Studied for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: : Employed in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 4,4'-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine exerts its effects involves its interaction with specific molecular targets and pathways. The pyridine rings can coordinate to metal ions, forming complexes that can interact with biological molecules. Additionally, the compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
4,4'-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine: is unique due to its bis(pyridin-4-yloxy)methyl group and its ability to form stable complexes with metals. Similar compounds include:
Bipyridine: : A simpler bidentate ligand with two pyridine rings.
Terpyridine: : A tridentate ligand with three pyridine rings.
Quaterpyridine: : A tetradentate ligand with four pyridine rings.
These compounds share the pyridine ring structure but differ in the number of pyridine rings and their functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-[3-pyridin-4-yloxy-2,2-bis(pyridin-4-yloxymethyl)propoxy]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-9-26-10-2-21(1)30-17-25(18-31-22-3-11-27-12-4-22,19-32-23-5-13-28-14-6-23)20-33-24-7-15-29-16-8-24/h1-16H,17-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHKFZNHRRWOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCC(COC2=CC=NC=C2)(COC3=CC=NC=C3)COC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.